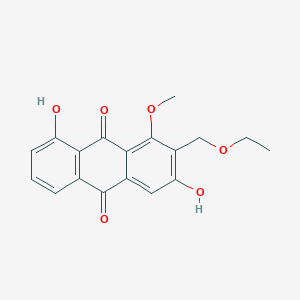
Deuteroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deuteroporphyrin IX is a member of porphyrins.
Deuteroporphyrin is a natural product found in Corallistes with data available.
Aplicaciones Científicas De Investigación
Synthesis and Properties
- Deuteroporphyrin and its complexes, such as those with iron(III), have been synthesized and characterized, providing insights into their thermal properties and phase transitions (Berezin et al., 2013).
Biomimetic Catalysis
- Metallo-deuteroporphyrins, modeled after the cytochrome P450 enzyme, have been used as catalysts for the oxidation of lignin to aromatics, demonstrating significant catalytic activity and stability (Zhu et al., 2015).
Photodynamic Research
- Deuteroporphyrin IX derivatives have shown significant photodynamic effects on single neurons, demonstrating potential for applications in neuroscience and related fields (Uzdensky et al., 2001).
Synthesis Methods
- Efficient methods for synthesizing deuteroporphyrin derivatives have been developed, providing new pathways for producing these compounds in various forms (Hu et al., 2010).
Electrochemical Applications
- Co(II) deuteroporphyrin has been utilized in electrochemical sensors, especially for the potentiometric determination of nitrite, indicating its utility in analytical chemistry (Cosnier et al., 2003).
Protein Interactions
- The interaction of deuteroporphyrin with proteins like albumin has been studied, revealing insights into molecular mechanisms of aggregation and binding affinities (Lebedeva et al., 2020).
Oxidation Catalysis
- Metallo-deuteroporphyrins have been found effective in catalyzing the oxidation of organic compounds like cyclohexane, offering potential in industrial applications (Hu et al., 2008).
Propiedades
Número CAS |
448-65-7 |
|---|---|
Nombre del producto |
Deuteroporphyrin |
Fórmula molecular |
C30H30N4O4 |
Peso molecular |
510.6 g/mol |
Nombre IUPAC |
3-[18-(2-carboxyethyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C30H30N4O4/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20/h9-14,31-32H,5-8H2,1-4H3,(H,35,36)(H,37,38) |
Clave InChI |
VAJVGAQAYOAJQI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
SMILES canónico |
CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C |
Números CAS relacionados |
68929-05-5 (di-hydrochloride) |
Sinónimos |
deuteroporphyrin deuteroporphyrin-IX deuteroporphyrin-IX dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



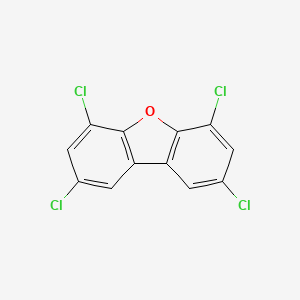
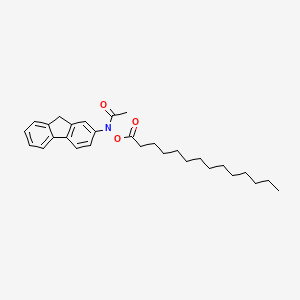
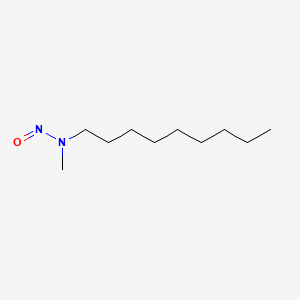

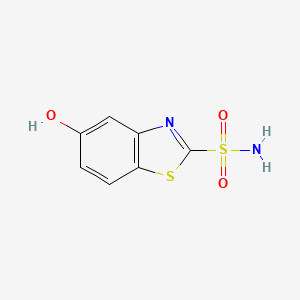


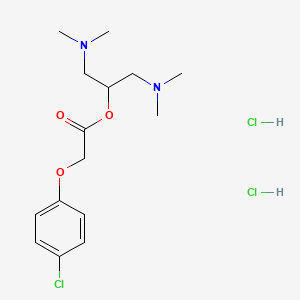


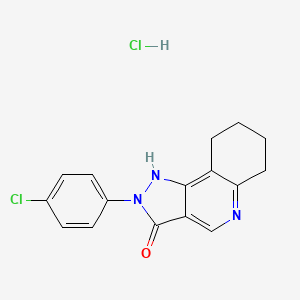
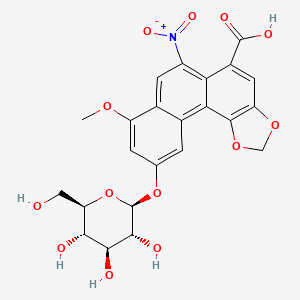
![3,5-Dibromo-n-[4-chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B1211044.png)
